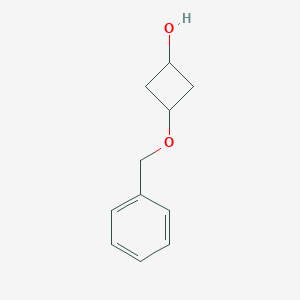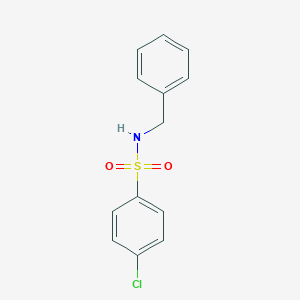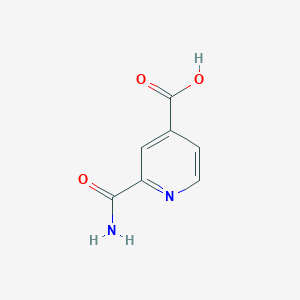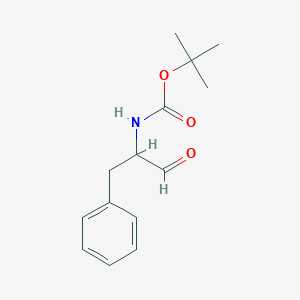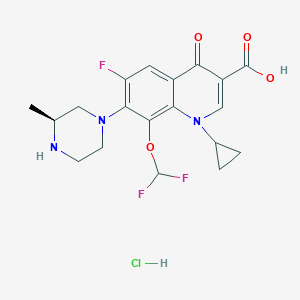
Cadrofloxacin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of cadrofloxacin involves several steps :
Decarboxylation: 3,5,6-trifluoro-4-hydroxyphthalic acid is heated at 140°C in an autoclave to produce 2,4,5-trifluoro-3-hydroxybenzoic acid.
Esterification: The resulting acid is converted to its ethyl ester by refluxing in ethanol in the presence of sulfuric acid.
Condensation: The ethyl ester is condensed with chlorodifluoromethane and sodium hydride in hot dimethylformamide to produce difluoromethyl ether.
Hydrolysis: Basic hydrolysis of the ethyl ester yields 3-(difluoromethoxy)-2,4,5-trifluorobenzoic acid.
Amide Formation: The acid is converted to its acid chloride with thionyl chloride and subsequently condensed with ammonia to give the amide.
Cyclization: The target quinolone system is obtained by intramolecular cyclization in the presence of sodium hydride.
Chemical Reactions Analysis
Cadrofloxacin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its antibacterial properties.
Hydrolysis: Basic hydrolysis is used to convert esters to acids.
Scientific Research Applications
Cadrofloxacin has several scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactions of fluoroquinolones.
Biology: Its broad-spectrum antibacterial activity makes it a valuable tool in microbiological research.
Industry: It is used in the development of new antibacterial agents and formulations.
Mechanism of Action
Comparison with Similar Compounds
Cadrofloxacin is similar to other fluoroquinolones like ciprofloxacin and ofloxacin but has unique properties that make it more effective against certain bacteria . For example, it has greater activity against Acinetobacter species and Stenotrophomonas maltophilia compared to ciprofloxacin and ofloxacin . Other similar compounds include levofloxacin and moxifloxacin, which also belong to the fluoroquinolone class .
Properties
IUPAC Name |
1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4.ClH/c1-9-7-24(5-4-23-9)15-13(20)6-11-14(17(15)29-19(21)22)25(10-2-3-10)8-12(16(11)26)18(27)28;/h6,8-10,19,23H,2-5,7H2,1H3,(H,27,28);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPMTCKEQGUMTG-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128427-55-4 |
Source


|
| Record name | Cadrofloxacin hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128427554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CADROFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XR10ID7XQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
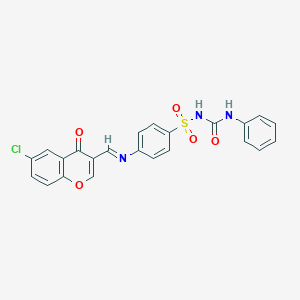
![Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate](/img/structure/B174835.png)
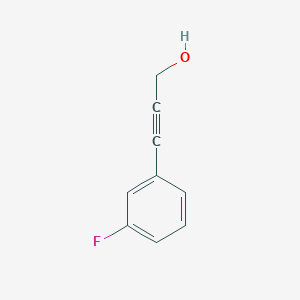
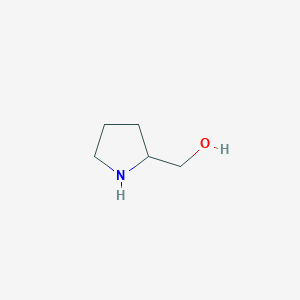
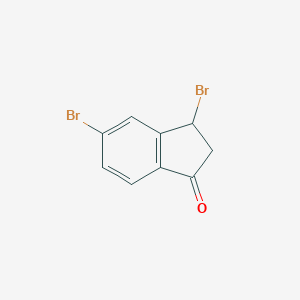
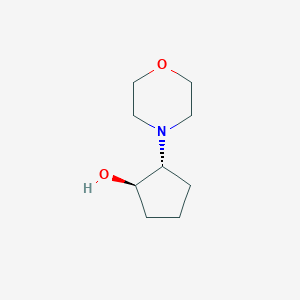

![2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B174864.png)
![(19S)-19-Ethyl-7,19-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B174867.png)
